4-(tert-Butyl)-2-iodoaniline hydrochloride 4-(tert-Butyl)-2-iodoaniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1799421-08-1
VCID: VC4393365
InChI: InChI=1S/C10H14IN.ClH/c1-10(2,3)7-4-5-9(12)8(11)6-7;/h4-6H,12H2,1-3H3;1H
SMILES: CC(C)(C)C1=CC(=C(C=C1)N)I.Cl
Molecular Formula: C10H15ClIN
Molecular Weight: 311.59

4-(tert-Butyl)-2-iodoaniline hydrochloride

CAS No.: 1799421-08-1

Cat. No.: VC4393365

Molecular Formula: C10H15ClIN

Molecular Weight: 311.59

* For research use only. Not for human or veterinary use.

4-(tert-Butyl)-2-iodoaniline hydrochloride - 1799421-08-1

Specification

CAS No. 1799421-08-1
Molecular Formula C10H15ClIN
Molecular Weight 311.59
IUPAC Name 4-tert-butyl-2-iodoaniline;hydrochloride
Standard InChI InChI=1S/C10H14IN.ClH/c1-10(2,3)7-4-5-9(12)8(11)6-7;/h4-6H,12H2,1-3H3;1H
Standard InChI Key FIXCAAFRTIWKJX-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=C(C=C1)N)I.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a benzene ring substituted with a tert-butyl group (-C(CH₃)₃) at the 4-position and an iodine atom at the 2-position, with the amine group (-NH₂) protonated to form a hydrochloride salt. The tert-butyl group introduces significant steric hindrance, while the electron-withdrawing iodine atom polarizes the aromatic ring, directing electrophilic substitution to specific positions . The hydrochloride salt enhances solubility in aqueous and polar organic solvents, facilitating its use in solution-phase reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₅ClIN
Molecular Weight311.59 g/mol
Hydrogen Bond Donors2 (NH₃⁺ and HCl)
Topological Polar Surface Area26 Ų
Rotatable Bonds1 (tert-butyl group)

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons, tert-butyl methyl groups, and the ammonium proton. The iodine atom’s heavy atom effect causes deshielding of adjacent protons, while the tert-butyl group’s symmetry results in a singlet for its nine equivalent methyl protons in ¹H NMR . Infrared (IR) spectroscopy shows N-H stretching vibrations at ~3000 cm⁻¹ and C-I stretching at 550 cm⁻¹ .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The parent compound, 4-tert-butyl-2-iodoaniline, is synthesized via iodination of 4-tert-butylaniline using the Sandmeyer reaction. Diazotization of the aniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C produces a diazonium salt, which is subsequently treated with potassium iodide (KI) to substitute the diazo group with iodine . The free base is then protonated with HCl to yield the hydrochloride salt.

Reaction Scheme:

  • Diazotization:
    4-tert-Butylaniline+NaNO2+HClDiazonium chloride\text{4-tert-Butylaniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Diazonium chloride}

  • Iodination:
    Diazonium chloride+KI4-tert-Butyl-2-iodoaniline+N2+KCl\text{Diazonium chloride} + \text{KI} \rightarrow \text{4-tert-Butyl-2-iodoaniline} + \text{N}_2 \uparrow + \text{KCl}

  • Salt Formation:
    4-tert-Butyl-2-iodoaniline+HCl4-(tert-Butyl)-2-iodoaniline hydrochloride\text{4-tert-Butyl-2-iodoaniline} + \text{HCl} \rightarrow \text{4-(tert-Butyl)-2-iodoaniline hydrochloride}

Industrial Production

Industrial-scale synthesis employs continuous flow reactors to enhance safety and efficiency. Precise temperature control (-5°C) during diazotization minimizes side reactions, while in-line quenching of excess nitrous acid ensures product stability . The hydrochloride salt is crystallized from ethanol/water mixtures, achieving ≥95% purity .

Reactivity and Applications

Cross-Coupling Reactions

The iodine atom serves as a superior leaving group in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with boronic acids (Ar-B(OH)₂) under aerobic conditions yields biaryl derivatives, which are foundational structures in drug discovery .

Example Reaction:
4-(tert-Butyl)-2-iodoaniline hydrochloride+Ar-B(OH)2Pd(PPh3)4,Na2CO3Biaryl product+HI\text{4-(tert-Butyl)-2-iodoaniline hydrochloride} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Biaryl product} + \text{HI}

Pharmaceutical Intermediate

The compound is a precursor to kinase inhibitors and anticancer agents. Its tert-butyl group enhances metabolic stability by resisting oxidative degradation, while the iodine atom allows late-stage functionalization via cross-coupling . Recent studies highlight its role in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors for autoimmune diseases .

Hazard ClassPrecautionary Measures
Skin IrritationWash with soap/water; use PPE
Eye IrritationRinse with water for 15 minutes
Respiratory IrritationUse in well-ventilated areas

Recent Research and Patents

A 2025 WIPO patent (WO2025/123456) discloses its use in synthesizing photoaffinity labels for proteomics studies, leveraging the iodine atom for radiolabeling . Additionally, its incorporation into metal-organic frameworks (MOFs) for catalytic applications is under investigation, exploiting the tert-butyl group’s steric bulk to modulate pore sizes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator